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Compound of Interest

Compound Name: UBP141

Cat. No.: B11933712 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction to UBP141
UBP141 is a selective antagonist for N-methyl-D-aspartate (NMDA) receptors containing the

GluN2C or GluN2D subunits.[1] NMDA receptors are critical players in excitatory synaptic

transmission and plasticity, and their dysfunction is implicated in numerous neurological and

psychiatric disorders. The diverse subunit composition of NMDA receptors (typically comprising

two GluN1 and two GluN2 subunits) gives rise to distinct pharmacological and biophysical

properties. UBP141's preference for GluN2C/2D-containing receptors makes it a valuable

pharmacological tool to investigate the specific roles of these subunits in neuronal function.

The GluN2C and GluN2D subunits are expressed in specific brain regions and at particular

developmental stages, suggesting specialized functions. For instance, GluN2C is

predominantly found in the cerebellum, while GluN2D is more diffusely expressed, including in

the hippocampus and cortex, particularly during early development. These subunits confer

unique properties to the NMDA receptor, such as a lower sensitivity to magnesium block and

slower deactivation kinetics.

Mechanism of Action
UBP141 acts as a competitive antagonist at the glutamate binding site of NMDA receptors. Its

selectivity for GluN2C and GluN2D subunits allows for the targeted inhibition of a

subpopulation of NMDA receptors, enabling the dissection of their contribution to synaptic
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events. By blocking the activation of GluN2C/2D-containing NMDA receptors, UBP141 can be

used to study their role in synaptic transmission, integration, and plasticity.

Quantitative Data for UBP141
The following table summarizes the binding affinities of UBP141 for different NMDA receptor

subunits, providing a quantitative basis for its selectivity.

NMDA Receptor Subunit Kd (μM) Ki (nM)

GluN2A 14.2[1] 14190[2]

GluN2B 19.3[1] -

GluN2C 2.8[1] -

GluN2D 4.2[1] -

Experimental Protocols
This section provides a detailed protocol for utilizing UBP141 in in vitro brain slice

electrophysiology experiments.

Brain Slice Preparation
Materials:

Animal model (e.g., mouse or rat)

Anesthetic (e.g., isoflurane, ketamine/xylazine)

Dissection tools (scissors, forceps)

Vibrating microtome (vibratome)

Petri dishes

Carbogen gas (95% O2 / 5% CO2)

Ice-cold NMDG-based slicing solution (see table below)
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Artificial cerebrospinal fluid (aCSF) for recovery and recording (see table below)

Solutions:

NMDG Slicing Solution Concentration (mM)

NMDG 92

HCl 92

KCl 2.5

NaH2PO4 1.25

NaHCO3 30

HEPES 20

Glucose 25

Thiourea 2

Sodium L-ascorbate 5

Sodium pyruvate 3

MgSO4 10

CaCl2 0.5

Artificial Cerebrospinal Fluid (aCSF) Concentration (mM)

NaCl 124

KCl 2.5

NaH2PO4 1.25

NaHCO3 26

Glucose 10

MgSO4 1

CaCl2 2
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Procedure:

Anesthetize the animal according to approved institutional protocols.

Perform transcardial perfusion with ice-cold, carbogenated NMDG slicing solution to improve

tissue viability.

Rapidly decapitate the animal and dissect the brain, keeping it submerged in ice-cold NMDG

solution.

Mount the brain onto the vibratome stage and prepare coronal or sagittal slices of the

desired brain region (e.g., hippocampus, cortex) at a thickness of 300-400 µm.

Transfer the slices to a recovery chamber containing carbogenated aCSF at 32-34°C for at

least 30 minutes.

After the initial recovery period, maintain the slices at room temperature in carbogenated

aCSF for at least 1 hour before recording.

Electrophysiological Recording
Equipment:

Upright microscope with DIC optics

Micromanipulators

Patch-clamp amplifier and data acquisition system

Perfusion system

Stimulating electrode

Recording electrode (borosilicate glass, 3-6 MΩ)

Intracellular Solution (for whole-cell patch-clamp):
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Component Concentration (mM)

K-gluconate 135

KCl 10

HEPES 10

Mg-ATP 4

Na-GTP 0.3

EGTA 0.2

Procedure:

Transfer a brain slice to the recording chamber on the microscope stage and continuously

perfuse with carbogenated aCSF at a rate of 2-3 mL/min.

Identify a target neuron (e.g., pyramidal neuron in the CA1 region of the hippocampus) using

DIC optics.

Approach the neuron with a patch pipette filled with intracellular solution and establish a

gigaohm seal (>1 GΩ).

Rupture the membrane to achieve the whole-cell configuration.

Allow the cell to stabilize for several minutes before beginning the recording protocol.

Application of UBP141
Prepare a stock solution of UBP141 in a suitable solvent (e.g., DMSO) and dilute it to the

final desired concentration in aCSF on the day of the experiment. A typical working

concentration to selectively target GluN2C/2D subunits would be in the low micromolar range

(e.g., 5-20 µM), considering its Kd values.[1]

Establish a stable baseline recording of synaptic responses (e.g., evoked excitatory

postsynaptic currents, EPSCs) for at least 10-15 minutes.

Switch the perfusion to aCSF containing UBP141.
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Record the effects of UBP141 on synaptic transmission for a sufficient duration to observe a

stable effect.

To confirm the reversibility of the drug's effects, perfuse the slice with drug-free aCSF

(washout).

Investigating the Role of GluN2C/2D in Synaptic
Plasticity
While direct studies on the effect of UBP141 on long-term potentiation (LTP) and long-term

depression (LTD) are limited, studies with the similar GluN2C/2D antagonist UBP145 suggest

that the effects may be brain-region specific. In the hippocampus, UBP145 has been shown to

partially inhibit LTP, suggesting an involvement of GluN2D-containing NMDA receptors in this

form of plasticity.[1][3] Conversely, in the anterior cingulate cortex, UBP145 had no effect on

either LTP or LTD.[4]

LTP Induction Protocol (Example):

Obtain a stable baseline of evoked field excitatory postsynaptic potentials (fEPSPs) or

EPSCs for 20-30 minutes.

Apply a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second,

separated by 20 seconds) to induce LTP.

Record the potentiated responses for at least 60 minutes post-HFS.

To test the effect of UBP141, perfuse the slice with the antagonist for 15-20 minutes before

and during the HFS protocol.

LTD Induction Protocol (Example):

Obtain a stable baseline of evoked fEPSPs or EPSCs for 20-30 minutes.

Apply a low-frequency stimulation (LFS) protocol (e.g., 1 Hz stimulation for 15 minutes) to

induce LTD.

Record the depressed responses for at least 60 minutes post-LFS.
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To test the effect of UBP141, perfuse the slice with the antagonist for 15-20 minutes before

and during the LFS protocol.

Visualizations
Experimental Workflow
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Caption: Workflow for in vitro slice electrophysiology with UBP141.
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Caption: UBP141 antagonism of GluN2C/2D-containing NMDA receptor signaling.
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UBP141 is a potent and selective antagonist of GluN2C/2D-containing NMDA receptors,

making it an invaluable tool for elucidating the specific physiological and pathological roles of

these receptor subtypes. The protocols outlined in these application notes provide a framework

for utilizing UBP141 in in vitro slice electrophysiology to investigate its effects on synaptic

transmission and plasticity. Given the brain-region-specific expression of GluN2C and GluN2D

subunits, UBP141 can help to unravel the complex and nuanced contributions of different

NMDA receptor populations to neuronal circuit function. Further research, particularly direct

studies on the effects of UBP141 on synaptic plasticity in various brain regions, will continue to

enhance our understanding of the therapeutic potential of targeting specific NMDA receptor

subtypes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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